![molecular formula C9H20N2O B12881396 Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- CAS No. 546114-77-6](/img/structure/B12881396.png)
Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((1-Methylpyrrolidin-2-yl)methyl)amino)ethanol
- 2-(((1-Propylpyrrolidin-2-yl)methyl)amino)ethanol
- 2-(((1-Butylpyrrolidin-2-yl)methyl)amino)ethanol
Uniqueness
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
546114-77-6 |
|---|---|
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
2-[(1-ethylpyrrolidin-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C9H20N2O/c1-2-11-6-3-4-9(11)8-10-5-7-12/h9-10,12H,2-8H2,1H3 |
InChI-Schlüssel |
CPCRYKMSYDQHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


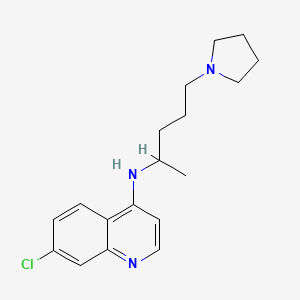
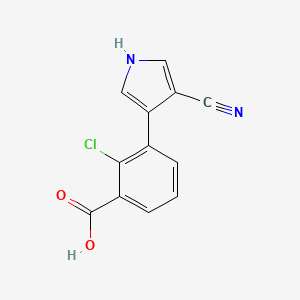

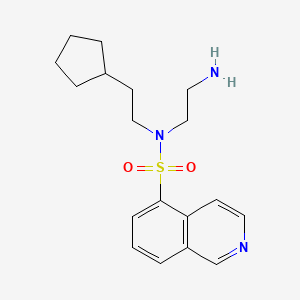


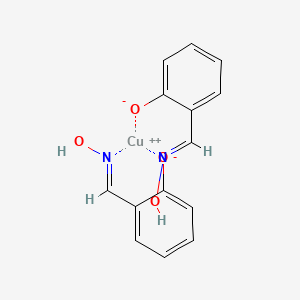

![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
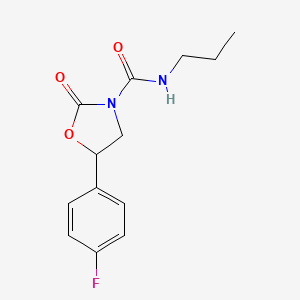

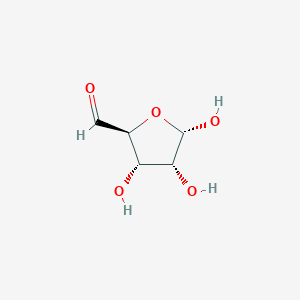

![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
